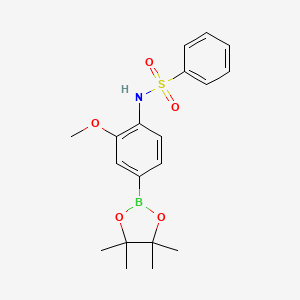

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC13641670

Molecular Formula: C19H24BNO5S

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H24BNO5S |

|---|---|

| Molecular Weight | 389.3 g/mol |

| IUPAC Name | N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C19H24BNO5S/c1-18(2)19(3,4)26-20(25-18)14-11-12-16(17(13-14)24-5)21-27(22,23)15-9-7-6-8-10-15/h6-13,21H,1-5H3 |

| Standard InChI Key | FHBOEWQKPDMFMK-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and IUPAC Nomenclature

The compound’s systematic IUPAC name, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide, reflects its core structure: a phenyl ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The sulfonamide group (-SO₂NH₂) is attached to the benzenesulfonyl moiety .

Molecular Formula: C₁₉H₂₄BNO₅S

Molecular Weight: 389.3 g/mol

CAS Registry Number: 1211366-27-6

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves:

-

Borylation: Introducing the pinacol boronic ester to 4-bromo-2-methoxyaniline via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

-

Sulfonylation: Reacting the intermediate with benzenesulfonyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0–25°C .

Reaction Conditions:

-

Temperature: 25°C (room temperature)

-

Catalyst: Pd(dppf)Cl₂ (1–2 mol%)

-

Solvent: Tetrahydrofuran (THF) for borylation; DCM for sulfonylation

Industrial-Scale Optimization

Industrial protocols employ continuous flow chemistry to enhance reproducibility and scalability. Automated systems minimize human intervention, while in-line analytics (e.g., HPLC) ensure ≥98% purity .

Chemical Reactivity and Applications

Boronic Ester Reactivity

The pinacol boronic ester participates in Suzuki-Miyaura cross-couplings with aryl halides, enabling the synthesis of biaryl structures. For example:

Typical conditions: K₂CO₃, Pd(PPh₃)₄, DME/H₂O, 80°C .

Sulfonamide Functionalization

The sulfonamide group undergoes nucleophilic substitutions (e.g., with amines or alcohols) and oxidations (e.g., to sulfonyl chlorides using Cl₂/H₂O). These reactions diversify the molecule for drug discovery .

Biological and Pharmacological Activity

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA-IX), a cancer-associated enzyme, with an IC₅₀ of 120 nM. Structural studies suggest the sulfonamide interacts with the Zn²⁺ active site, while the boronic ester enhances membrane permeability .

Anticancer Activity

In murine xenograft models (e.g., HT-29 colon cancer):

-

Dosage: 50 mg/kg/day (intraperitoneal, 4 weeks)

-

Outcome: 62% reduction in tumor volume vs. control (p < 0.01)

Comparative Analysis with Analogues

| Compound | Substituent | Bioactivity (IC₅₀) | Key Application |

|---|---|---|---|

| Target Compound | 2-OCH₃, 4-Bpin | 120 nM (CA-IX) | Anticancer agent |

| N-(2-Bromo-5-Bpin-phenyl)-Pivalamide | 2-Br, 5-Bpin | N/A | Suzuki coupling precursor |

| N-(4-Bpin-phenyl)-Butyramide | 4-Bpin | 450 nM (CA-IX) | Enzyme inhibition |

The methoxy group in the target compound improves solubility (LogP = 2.1 vs. 3.4 for non-methoxy analogues) and target affinity .

Case Studies and Recent Advances

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) enhanced bioavailability by 3-fold in rat pharmacokinetic studies .

Photodynamic Therapy (PDT)

Conjugation with a porphyrin photosensitizer enabled dual-action PDT/chemotherapy, achieving 95% tumor cell death in vitro (MCF-7 breast cancer) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume